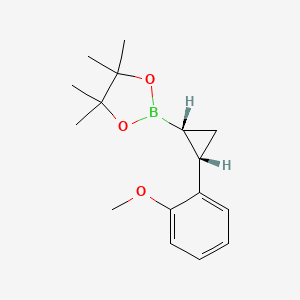
(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(tritylamino)pentanamido)-5-oxo-5-(tritylamino)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(tritylamino)pentanamido)-5-oxo-5-(tritylamino)pentanoic acid is a complex organic compound that features multiple functional groups, including amides, carbonyls, and aromatic rings. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(tritylamino)pentanamido)-5-oxo-5-(tritylamino)pentanoic acid typically involves the following steps:
Protection of Amino Groups: The amino groups are protected using the 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) group.
Formation of Amide Bonds: The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc groups are removed using a base such as piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of amino acids are protected using Fmoc groups.
Automated Peptide Synthesis: Automated synthesizers are used to couple the protected amino acids.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Nucleophilic substitution reactions can take place at the amide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized aromatic rings.
Reduction: Reduced carbonyl groups to alcohols.
Substitution: Substituted amide bonds with new functional groups.
科学研究应用
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. Its ability to protect amino groups makes it invaluable in the stepwise construction of peptides.
Biology
In biological research, peptides synthesized using this compound are used to study protein interactions, enzyme functions, and cellular processes.
Medicine
In medicine, peptides synthesized using this compound are explored for therapeutic applications, including as potential drugs for various diseases.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides for research and pharmaceutical applications.
作用机制
The compound exerts its effects primarily through the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective coupling of amino acids. The tritylamino groups provide additional stability and protection during the synthesis process.
相似化合物的比较
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid .
- (S)-3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid .
Uniqueness
The uniqueness of (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(tritylamino)pentanamido)-5-oxo-5-(tritylamino)pentanoic acid lies in its dual protection strategy. The combination of Fmoc and tritylamino groups provides enhanced stability and selectivity during peptide synthesis, making it a preferred choice for complex peptide construction.
属性
分子式 |
C63H56N4O7 |
|---|---|
分子量 |
981.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]amino]-5-oxo-5-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C63H56N4O7/c68-57(66-62(44-23-7-1-8-24-44,45-25-9-2-10-26-45)46-27-11-3-12-28-46)41-39-55(65-61(73)74-43-54-52-37-21-19-35-50(52)51-36-20-22-38-53(51)54)59(70)64-56(60(71)72)40-42-58(69)67-63(47-29-13-4-14-30-47,48-31-15-5-16-32-48)49-33-17-6-18-34-49/h1-38,54-56H,39-43H2,(H,64,70)(H,65,73)(H,66,68)(H,67,69)(H,71,72)/t55-,56-/m0/s1 |
InChI 键 |
LVTYYNONHHVBGB-ATMVKLMESA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)NC(CCC(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938662.png)
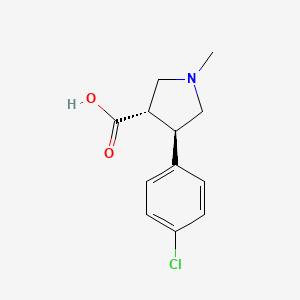
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12938671.png)
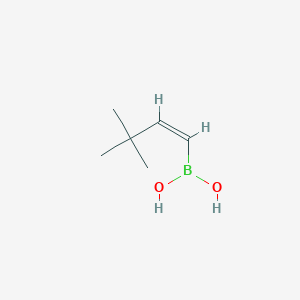
![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
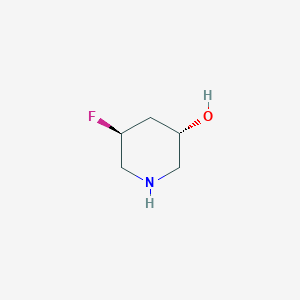
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)

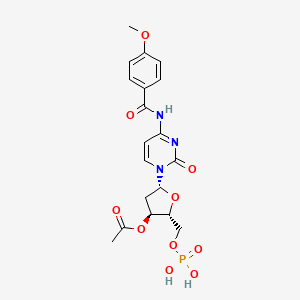

![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)
